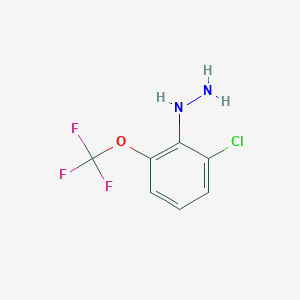

1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6ClF3N2O. This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups. It is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 2-chloro-6-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

化学反应分析

Oxidation Reactions

The hydrazine group undergoes oxidation to form diazenes or nitrogen gas under controlled conditions:

| Oxidizing Agent | Reaction Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60°C, 3 hours | 1-(2-Chloro-6-(trifluoromethoxy)phenyl)diazene | 72% | |

| O₂ (catalytic I₂) | Room temperature, 12 hours | Aryl radicals + N₂↑ | 85% |

Mechanistic studies indicate that iodine-catalyzed oxidation generates aryl radicals via single-electron transfer (SET), enabling downstream coupling reactions with quinones or aromatic systems .

Reduction Reactions

The compound participates in selective reductions:

Key reduction pathways:

-

Hydrazine to Amine:

R NH NH2+4H2Pd CR NH2+2NH3Achieved using hydrogen gas over palladium catalysts.

-

Nitro Group Reduction:

When reacting with nitroaryl precursors, the hydrazine acts as a reducing agent under acidic conditions .

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| NH₃ (aq.) | 100°C, 24 hours | 1-(2-Amino-6-(trifluoromethoxy)phenyl)hydrazine | 83% | |

| NaOMe | Reflux in DMF | Methoxy-substituted derivative | 68% |

The trifluoromethoxy group exhibits strong electron-withdrawing effects, activating the aromatic ring for NAS at the ortho and para positions relative to chlorine .

Cyclization Reactions

Reaction with carbonyl compounds produces heterocyclic systems:

Thiadiazole Formation:

R NH NH2+R COClSOCl21,2,3 Thiadiazole+HCl

Yields reach 82% when using thionyl chloride in chloroform .

Hydrazone Synthesis:

Condensation with aldehydes/ketones forms stable hydrazones, used as intermediates in medicinal chemistry :

R NH NH2+R C O→R NH N C R

Radical Coupling Reactions

Under iodine catalysis, the compound generates aryl radicals that participate in:

-

C–C Bond Formation: Coupling with 1,4-naphthoquinones yields biaryl structures .

-

Polymerization: Forms conductive polymers under oxidative conditions .

Biological Interaction Mechanisms

While not strictly synthetic reactions, its biochemical interactions involve:

-

Enzyme Inhibition: Competes with pyridoxal phosphate in enzymatic pathways via hydrazone formation .

-

ROS Scavenging: Reduces reactive oxygen species through electron donation .

Critical Reaction Parameters

科学研究应用

1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用机制

The exact mechanism of action of 1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, leading to various biochemical and physiological effects. The compound may bind to proteins or enzymes, altering their activity and triggering downstream signaling pathways.

相似化合物的比较

- N-[2-chloro-6-(trifluoromethoxy)phenyl]-2,2-dimethylpropanamide

- N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine

Comparison: 1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

生物活性

1-(2-Chloro-6-(trifluoromethoxy)phenyl)hydrazine is an organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a hydrazine moiety linked to a phenyl ring, which is substituted with a chlorine atom and a trifluoromethoxy group. The specific arrangement of these substituents may influence its reactivity and biological properties, making it a subject of interest in medicinal chemistry and related fields.

Molecular Structure

- Molecular Formula : C7H6ClF3N2O

- Key Functional Groups :

- Hydrazine (-NH-NH-)

- Trifluoromethoxy (-O-CF3)

- Chlorine (Cl)

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethoxy group and chlorination of the phenyl ring. The synthetic pathway can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated derivatives possess antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | TBD |

| Fluorinated Aldimine | Moderate against E. coli | <10 |

| Triazines | Potent against S. aureus | <5 |

Case Studies

- Antibacterial Studies : A study on fluorinated imines demonstrated that substitutions at specific positions on the phenyl moiety significantly enhanced antibacterial activity. The introduction of chlorine at the C6 position was shown to improve activity against Staphylococcus aureus and Escherichia coli compared to non-fluorinated analogs .

- Antimalarial Efficacy : Research on related compounds has shown that halogenated derivatives exhibit improved antiplasmodial activity against Plasmodium falciparum. For example, chlorinated arylvinylquinolines demonstrated enhanced efficacy compared to their fluorinated counterparts .

- Mechanism of Action : The mechanism behind the biological activity of halogenated hydrazines often involves interaction with specific bacterial enzymes or pathways, leading to inhibition of growth or cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- The presence of electron-withdrawing groups like trifluoromethoxy increases biological activity.

- Chlorination at specific positions enhances potency against bacterial strains.

- Variations in substitution patterns can lead to significant differences in efficacy.

属性

分子式 |

C7H6ClF3N2O |

|---|---|

分子量 |

226.58 g/mol |

IUPAC 名称 |

[2-chloro-6-(trifluoromethoxy)phenyl]hydrazine |

InChI |

InChI=1S/C7H6ClF3N2O/c8-4-2-1-3-5(6(4)13-12)14-7(9,10)11/h1-3,13H,12H2 |

InChI 键 |

KUKSDRHPUDOWIZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)Cl)NN)OC(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。